2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
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Overview
Description
2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a heterocyclic compound that belongs to the class of benzothiadiazines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzene ring fused to a thiadiazine ring, which is further substituted with a phenyl group and three oxo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with phenyl isocyanate, followed by cyclization in the presence of a suitable base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can be explored to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, leading to the formation of dihydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazine ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroxy derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.
Scientific Research Applications
2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antiviral agent, with studies indicating activity against a range of pathogens.
Medicine: Research has explored its use as an antihypertensive, antidiabetic, and anticancer agent. The compound’s ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the agricultural sector, derivatives of this compound have been investigated as fungicides and herbicides due to their ability to inhibit the growth of various plant pathogens.
Mechanism of Action
The mechanism of action of 2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In the context of its antihypertensive activity, the compound may act as a potassium channel opener, leading to vasodilation and reduced blood pressure. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: This compound is structurally similar but lacks the phenyl group and has different oxidation states on the sulfur atom.
2-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Similar in structure but with different functional groups, leading to variations in biological activity.
Uniqueness
2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is unique due to its specific substitution pattern and oxidation state, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a compound of significant interest in research and industry.
Properties
IUPAC Name |
1,1-dioxo-2-phenyl-4H-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-13-14-11-8-4-5-9-12(11)19(17,18)15(13)10-6-2-1-3-7-10/h1-9H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSPIKLZCKTXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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